1-(2,4,6-Trimethoxyphenyl)propan-2-one
Overview
Description
1-(2,4,6-Trimethoxyphenyl)propan-2-one is a chemical compound characterized by its molecular formula C₁₁H₁₄O₄. It is a derivative of acetophenone, featuring a trimethoxyphenyl group attached to the second carbon of the propan-2-one structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,4,6-Trimethoxyphenyl)propan-2-one can be synthesized through several methods, including the Friedel-Crafts acylation reaction. In this process, 2,4,6-trimethoxybenzene is reacted with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: On an industrial scale, the compound is produced using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4,6-Trimethoxyphenyl)propan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) are used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be employed to reduce the ketone group.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: The oxidation of this compound can yield carboxylic acids or other oxidized derivatives.
Reduction: Reduction typically results in the formation of alcohols.
Substitution: Substitution reactions can lead to the formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2,4,6-Trimethoxyphenyl)propan-2-one has found applications in various scientific fields, including chemistry, biology, medicine, and industry.
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It has been studied for its potential biological activities, including anti-cancer properties.
Medicine: Research is ongoing to explore its use in pharmaceuticals and drug development.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(2,4,6-trimethoxyphenyl)propan-2-one exerts its effects involves its interaction with molecular targets and pathways. The trimethoxyphenyl group plays a crucial role in its biological activity, potentially interacting with specific enzymes or receptors.
Comparison with Similar Compounds
1-(2,4,6-Trimethoxyphenyl)propan-2-one is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
1-(2,4,5-Trimethoxyphenyl)ethan-1-one: This compound differs in the position of the methoxy groups on the benzene ring.
Tris(2,4,6-trimethoxyphenyl)phosphine: This compound features a phosphine group instead of a ketone group.
These compounds share the trimethoxyphenyl group but differ in their functional groups and chemical properties, leading to different applications and biological activities.
Properties
IUPAC Name |
1-(2,4,6-trimethoxyphenyl)propan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-8(13)5-10-11(15-3)6-9(14-2)7-12(10)16-4/h6-7H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPDLXAOBOUXRCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=C(C=C(C=C1OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.